

Spectroscopic Characterization of 6-Methoxy-2-methyl-1-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-2-methyl-1-tetralone

Cat. No.: B1600745

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This guide provides an in-depth analysis of the spectroscopic data for **6-Methoxy-2-methyl-1-tetralone** (CAS No. 27752-24-5), a substituted tetralone derivative of interest in synthetic organic chemistry. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and elucidation of its structural features, which are critical aspects in research, development, and quality control within the pharmaceutical and chemical industries.

Molecular Structure and Spectroscopic Overview

6-Methoxy-2-methyl-1-tetralone possesses a bicyclic structure comprising a dihydronaphthalenone core, with a methoxy group at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectral fingerprint that can be definitively characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of **6-Methoxy-2-methyl-1-tetralone**

Caption: Chemical structure of **6-Methoxy-2-methyl-1-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **6-Methoxy-2-methyl-1-tetralone**, recorded in deuteriochloroform (CDCl₃) at 200 MHz, exhibits distinct signals corresponding to the aromatic, methoxy, and aliphatic protons.[1]

Table 1: ¹H NMR Spectroscopic Data for **6-Methoxy-2-methyl-1-tetralone**[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.01	d	8.7	1H	Ar-H (H-8)
6.79	dd	8.6, 2.5	1H	Ar-H (H-7)
6.70	d	2.4	1H	Ar-H (H-5)
3.75	s	-	3H	-OCH ₃
2.92-3.07	m	-	2H	-CH ₂ - (H-4)
2.49-2.60	m	-	1H	-CH- (H-2)
2.11-2.22	m	-	1H	-CH ₂ - (H-3)
1.80-1.95	m	-	1H	-CH ₂ - (H-3)
1.25	d	6.8	3H	-CH ₃

Interpretation and Experimental Rationale:

- **Aromatic Region (δ 6.7-8.1 ppm):** The three aromatic protons appear as distinct signals. The downfield doublet at 8.01 ppm is assigned to the H-8 proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group. The doublet of doublets at 6.79 ppm and the doublet at 6.70 ppm correspond to the H-7 and H-5 protons, respectively, with their splitting patterns dictated by ortho and meta couplings.
- **Methoxy Protons (δ 3.75 ppm):** The sharp singlet at 3.75 ppm, integrating to three protons, is characteristic of the methoxy group attached to the aromatic ring.

- Aliphatic Region (δ 1.2-3.1 ppm): The aliphatic protons of the tetralone ring and the methyl substituent give rise to complex multiplets. The doublet at 1.25 ppm is assigned to the methyl group at the C-2 position, coupled to the adjacent methine proton. The multiplets in the range of 1.80-3.07 ppm correspond to the diastereotopic protons of the two methylene groups (-CH₂-) at C-3 and C-4, and the methine proton (-CH-) at C-2. The choice of a 200 MHz spectrometer provides sufficient resolution to distinguish these signals, although higher field strengths could offer even greater clarity in the multiplet regions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides a count of the unique carbon atoms and information about their chemical environment.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **6-Methoxy-2-methyl-1-tetralone**[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
199.6	C=O (C-1)
163.3	Ar-C (C-6)
146.6	Ar-C (C-8a)
129.8	Ar-CH (C-8)
126.1	Ar-C (C-4a)
113.0	Ar-CH (C-7)
112.5	Ar-CH (C-5)
55.4	-OCH ₃
42.3	-CH- (C-2)
31.4	-CH ₂ - (C-4)
29.2	-CH ₂ - (C-3)
15.6	-CH ₃

Interpretation and Experimental Rationale:

- Carbonyl Carbon (δ 199.6 ppm): The signal at the most downfield chemical shift is characteristic of a ketone carbonyl carbon.
- Aromatic Carbons (δ 112-164 ppm): Six distinct signals are observed for the aromatic carbons, consistent with the substituted benzene ring. The carbon attached to the electron-donating methoxy group (C-6) is shielded and appears at a higher field compared to the other quaternary aromatic carbons.
- Aliphatic Carbons (δ 15-56 ppm): The signals for the methoxy carbon, the methine carbon at C-2, the two methylene carbons at C-3 and C-4, and the methyl carbon are all observed in the expected upfield region. A 125 MHz instrument is chosen to ensure good signal dispersion and accurate chemical shift determination, which is crucial for distinguishing between the closely spaced aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **6-Methoxy-2-methyl-1-tetralone** exhibits characteristic absorption bands.[\[1\]](#)

Table 3: Key IR Absorption Bands for **6-Methoxy-2-methyl-1-tetralone**[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
3075	Medium	Aromatic C-H stretch
1685	Strong	C=O (ketone) stretch
~1600	Medium	Aromatic C=C stretch

Interpretation and Experimental Rationale:

- C=O Stretch: The strong absorption band at 1685 cm^{-1} is a definitive indicator of the conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the stretching frequency from that of a typical aliphatic ketone.
- Aromatic C-H and C=C Stretches: The band at 3075 cm^{-1} is characteristic of the stretching vibrations of the C-H bonds on the aromatic ring. The absorption around 1600 cm^{-1} corresponds to the C=C stretching vibrations within the aromatic ring.

- Experimental Consideration: The spectrum is typically recorded as a neat film or a KBr pellet. The choice of sampling technique is dictated by the physical state of the compound and the desired quality of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for **6-Methoxy-2-methyl-1-tetralone**[1]

m/z	Interpretation
190	Molecular ion (M^+)
175	$[M - CH_3]^+$
161	$[M - C_2H_5]^+$ or $[M - CO - H]^+$
148	Further fragmentation

Interpretation and Experimental Rationale:

- Molecular Ion: The peak at m/z 190 corresponds to the molecular weight of **6-Methoxy-2-methyl-1-tetralone** ($C_{12}H_{14}O_2$), confirming the molecular formula.[1]
- Fragmentation Pattern: The observed fragment ions at m/z 175, 161, and 148 are consistent with the structure. The loss of a methyl group (15 Da) to give the fragment at m/z 175 is a common fragmentation pathway. The other fragments arise from more complex rearrangements and cleavages of the tetralone ring system. Electron ionization (EI) is a common technique for obtaining such fragmentation patterns, providing a reproducible "fingerprint" for the compound.

Experimental Protocols

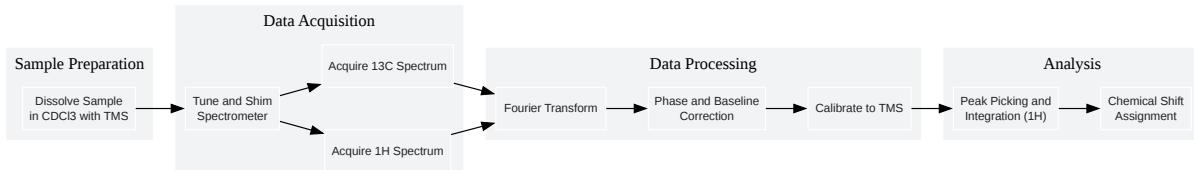
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxy-2-methyl-1-tetralone** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Spectrometer: A 200 MHz or higher field NMR spectrometer.
 - Probe: A standard 5 mm broadband probe.
 - Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans for a concentrated sample.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

- Data Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1 Hz for ^{13}C). Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal (δ 0.00 ppm).

NMR Data Acquisition Workflow



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Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, IR, and MS, provides an unambiguous characterization of **6-Methoxy-2-methyl-1-tetralone**. These data are essential for researchers and scientists working with this compound, enabling its confident identification and quality assessment in various applications. The detailed interpretation and experimental rationales offer insights into how the molecular structure dictates the observed spectral features, reinforcing the principles of spectroscopic analysis in organic chemistry.

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References

- 1. chem.ucla.edu [chem.ucla.edu]
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